molecular formula C21H30O3 B075179 methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate CAS No. 1238-98-8

methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

Cat. No.: B075179
CAS No.: 1238-98-8
M. Wt: 330.5 g/mol
InChI Key: DCZZBGIVZGGJDO-YXYSEUPNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate is a derivative of daniellic acid, a naturally occurring compound isolated from the plant Daniellia oliveri. This compound is known for its diverse biological activities, including antimicrobial and cytotoxic properties . This compound is a methyl ester derivative, which enhances its solubility and stability, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of daniellic acid methyl typically involves the esterification of daniellic acid. One common method is the Fischer esterification, where daniellic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester .

Industrial Production Methods

Industrial production of daniellic acid methyl follows similar principles but on a larger scale. The process involves the continuous esterification of daniellic acid with methanol, using a fixed-bed reactor and an acid catalyst. The reaction conditions are optimized to achieve high yield and purity of the methyl ester .

Chemical Reactions Analysis

Types of Reactions

methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of daniellic acid methyl involves its interaction with various molecular targets. It has been shown to inhibit tyrosinase activity, which is crucial for melanin production. This inhibition occurs through a noncompetitive mixed-type mechanism, reducing melanin production without affecting cell viability . Additionally, its antioxidant properties contribute to its cytotoxic effects on tumor cells .

Comparison with Similar Compounds

Similar Compounds

  • Polyalthic acid methyl ester
  • Kaurenoic acid methyl ester
  • Mandelic acid methyl ester

Uniqueness

methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate stands out due to its unique combination of antimicrobial, cytotoxic, and anti-melanogenesis properties. Unlike other similar compounds, it exhibits a broader spectrum of biological activities, making it a versatile compound for various research applications .

Properties

CAS No.

1238-98-8

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

InChI

InChI=1S/C21H30O3/c1-15-6-9-18-20(2,11-5-12-21(18,3)19(22)23-4)17(15)8-7-16-10-13-24-14-16/h10,13-14,17-18H,1,5-9,11-12H2,2-4H3/t17-,18+,20+,21-/m1/s1

InChI Key

DCZZBGIVZGGJDO-YXYSEUPNSA-N

SMILES

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)OC

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CCC(=C)[C@H]2CCC3=COC=C3)(C)C(=O)OC

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 2
methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 4
methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl (1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.